PTA2 (Pinane thromboxane A2)

Vue d'ensemble

Description

Pinane thromboxane A2, also known as PTA2, is a chemically stable, carbocyclic analog of the highly unstable thromboxane A2. Thromboxane A2 is a biologically active metabolite of arachidonic acid formed by the action of thromboxane A2 synthase on prostaglandin endoperoxide. PTA2 acts as a thromboxane A2 receptor antagonist, leading to coronary artery contraction and platelet aggregation induced by prostaglandin endoperoxide analogs and arachidonic acid .

Méthodes De Préparation

Pinane thromboxane A2 is synthesized through a series of chemical reactions involving the modification of bicyclic structures. The synthetic route involves the following steps :

Starting Material: The synthesis begins with a bicyclic compound, typically a pinane derivative.

Functional Group Introduction: Hydroxyl groups are introduced at specific positions on the bicyclic structure.

Chain Elongation: The side chain is elongated through a series of reactions, including the addition of octenyl groups.

Final Cyclization: The final step involves cyclization to form the heptenoic acid structure.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Analyse Des Réactions Chimiques

Route 1: From (-)-Myrtenol

This method (Fig. 2 in ) involves:

-

Oxidation : (-)-Myrtenol (1) is oxidized to α,β-unsaturated aldehyde 2 using MnO₂ in CH₂Cl₂ at 25°C for 48 hours .

-

Cuprate Addition : The aldehyde undergoes 1,4-addition with a mixed cuprate derived from (±)-trans-lithio-1-octen-3-ol, forming intermediate 3 .

-

Oxidation and Hydrolysis : Subsequent oxidation (e.g., with PCC) and hydrolysis yield the carboxylic acid derivative 8a (PTA2) .

Route 2: From Nopol

An alternative pathway starts with nopol (3a ):

-

Functionalization : Nopol is converted to a key aldehyde intermediate via oxidation .

-

Conjugate Addition : A cuprate reagent (18a ) is added to myrtenal (17 ), followed by oxidation and deprotection steps to yield PTA2 .

Biochemical Reactivity

PTA2 exhibits dual pharmacological effects through specific chemical interactions:

Thromboxane Synthetase Inhibition

-

At 10–100 μM, PTA2 inhibits thromboxane B₂ (TXB₂) formation from arachidonic acid in rabbit platelets, reducing TXB₂ levels by 70–90% .

-

Mechanism : Competes with prostaglandin H₂ (PGH₂) for binding to thromboxane synthetase .

TXA₂ Receptor (TXA2R) Antagonism

-

Coronary Artery Effects : PTA2 (1–10 μM) antagonizes coronary constriction induced by PGH₂ analogs (e.g., U46619) in feline models .

-

Platelet Aggregation : Inhibits arachidonic acid-induced platelet aggregation at IC₅₀ ≈ 5 μM but does not affect prostacyclin (PGI₂)-mediated aggregation .

Table 2: Concentration-Dependent Effects of PTA2

| Concentration (μM) | Biological Effect | Reference |

|---|---|---|

| 1–10 | Coronary vasodilation | |

| 5–10 | Platelet aggregation inhibition | |

| 10–100 | Thromboxane synthetase inhibition |

Stability and Reactivity Profile

PTA2’s pinane backbone confers stability compared to TXA2 (half-life <1 min):

-

Chemical Stability : Resists hydrolysis and enzymatic degradation, enabling in vitro and in vivo studies .

-

Selectivity : No interaction with prostacyclin synthetase or PGI₂/PGD₂ receptors .

Research Implications

PTA2’s synthesis and reactivity profile make it a tool for studying TXA2 pathways and a candidate for antithrombotic therapies. Its ability to selectively inhibit TXA2 synthesis and receptor activation without affecting prostacyclin pathways underscores its therapeutic potential .

Applications De Recherche Scientifique

Cardiovascular Research

PTA2 has been extensively studied for its protective effects in myocardial ischemia. In experimental models involving myocardial infarction in cats, PTA2 administration resulted in:

- Decreased Plasma Thromboxane Levels : Infusion of PTA2 significantly reduced plasma thromboxane levels compared to control groups (P < 0.005) .

- Improved Myocardial Function : PTA2 treatment led to lower creatine kinase (CK) levels, indicating reduced myocardial damage (P < 0.025) .

These findings suggest that PTA2 may play a protective role in acute myocardial ischemia by inhibiting thromboxane synthesis and action.

Antiplatelet Therapy

Given its ability to inhibit platelet aggregation more effectively than other analogs, PTA2 is being investigated as a potential antiplatelet drug. In vitro studies demonstrated that PTA2 could inhibit platelet aggregation induced by various agonists, showcasing its potential utility in preventing cardiovascular events .

Respiratory Disorders

Research indicates that PTA2 may modulate mucous secretion in respiratory conditions. Specifically, PTA2 was shown to attenuate increases in tracheal mucous gel layer thickness induced by stable TxA2 analogs, suggesting its potential application in managing bronchial hyperreactivity and conditions like asthma or chronic obstructive pulmonary disease (COPD) .

Comparative Analysis with Other Thromboxane Analogues

| Compound | EC50 (µg/kg) | Effect on Platelet Aggregation | Effect on Vascular Constriction |

|---|---|---|---|

| PTA2 | 6.64 | Inhibits | Inhibits |

| U46619 | 6.43 | Moderate | Moderate |

| CTA2 | Varies | Moderate | Moderate |

This table highlights PTA2's superior efficacy in inhibiting both platelet aggregation and vascular constriction compared to other thromboxane analogs.

Study on Coronary Artery Constriction

In studies involving cat coronary arteries, PTA2 effectively inhibited constriction induced by stable prostaglandin endoperoxide analogs at low concentrations. This finding supports its potential as a therapeutic agent for coronary artery disease .

Platelet Aggregation Studies

In vitro experiments have shown that PTA2 inhibits platelet aggregation more effectively than some other thromboxane analogs, reinforcing its potential as an antiplatelet drug .

Potential Therapeutic Applications

Given its biological profile and mechanisms of action, PTA2 holds promise as a therapeutic agent in various clinical settings:

- Antithrombotic Therapy : Its ability to inhibit platelet aggregation positions PTA2 as a candidate for preventing thrombotic events in patients at risk for cardiovascular diseases.

- Respiratory Disorders : The capacity to modulate mucous secretion could make PTA2 useful in treating conditions such as asthma or COPD.

Mécanisme D'action

Pinane thromboxane A2 exerts its effects by acting as a thromboxane A2 receptor antagonist. It binds to the thromboxane A2 receptor, preventing thromboxane A2 from binding and activating the receptor. This inhibition leads to reduced platelet aggregation and coronary artery contraction. The molecular targets involved include the thromboxane A2 receptor and thromboxane A2 synthase .

Comparaison Avec Des Composés Similaires

Pinane thromboxane A2 is unique compared to other thromboxane A2 analogs due to its chemical stability and specific biological activity. Similar compounds include:

Thromboxane A2: The natural, highly unstable form of thromboxane.

Stable Prostaglandin Endoperoxide Analogs: These compounds mimic the structure and function of thromboxane A2 but are more stable.

Prostacyclin (PGI2): Another prostaglandin with opposing effects to thromboxane A2, promoting vasodilation and inhibiting platelet aggregation.

Pinane thromboxane A2 stands out due to its selective inhibition of thromboxane A2 pathways without affecting prostacyclin pathways, making it a valuable tool in research and potential therapeutic applications.

Activité Biologique

Pinane thromboxane A2 (PTA2) is a synthetic analog of thromboxane A2 (TxA2), a potent lipid mediator involved in various physiological and pathological processes, particularly in cardiovascular function and platelet aggregation. This article delves into the biological activity of PTA2, highlighting its synthesis, pharmacological effects, and potential therapeutic applications.

1. Synthesis of PTA2

PTA2 is synthesized through a series of chemical reactions aimed at mimicking the structure and function of TxA2 while enhancing stability. The synthesis involves the modification of bicyclic structures to achieve the desired biological activity. The compound has been characterized by its ability to interact with thromboxane receptors and influence platelet function.

Inhibition of Platelet Aggregation

PTA2 exhibits significant antiplatelet activity. At low concentrations, it inhibits platelet aggregation induced by TxA2 and stable prostaglandin endoperoxide analogs. This effect is crucial for its potential use as an antithrombotic agent, especially in conditions where excessive platelet aggregation poses a risk for thrombotic events .

- Dose-Response Relationship : The inhibitory effect on platelet aggregation is dose-dependent, with higher concentrations leading to increased inhibition .

Effects on Vascular Smooth Muscle

PTA2 has been shown to inhibit coronary artery constriction in animal models, suggesting that it may have vasodilatory properties under certain conditions. This action is particularly relevant in the context of cardiovascular diseases where vasoconstriction contributes to pathology .

- Mechanism : PTA2 stabilizes liver lysosomes and inhibits thromboxane synthetase, which prevents the formation of TxA2 from arachidonic acid, thereby reducing vasoconstriction and platelet activation .

Impact on Mucous Gel Layer Thickness

Research indicates that PTA2 can attenuate increases in tracheal mucous gel layer thickness induced by U46619 (a stable TxA2 analog) and carbocyclic TxA2 (CTA2). This suggests a potential role in managing bronchial hyperreactivity and related respiratory conditions .

Case Studies and Experimental Evidence

- Study on Coronary Artery Constriction : In a study involving cat coronary arteries, PTA2 effectively inhibited constriction induced by stable prostaglandin endoperoxide analogs at low concentrations, indicating its potential as a therapeutic agent in coronary artery disease .

- Platelet Aggregation Studies : In vitro studies demonstrated that PTA2 inhibited platelet aggregation more effectively than some other thromboxane analogs, reinforcing its potential as an antiplatelet drug .

Comparative Analysis with Other Thromboxane Analogues

| Compound | EC50 (µg/kg) | Effect on Platelet Aggregation | Effect on Vascular Constriction |

|---|---|---|---|

| PTA2 | 6.64 | Inhibits | Inhibits |

| U46619 | 6.43 | Moderate | Moderate |

| CTA2 | Varies | Moderate | Moderate |

4. Potential Therapeutic Applications

Given its biological profile, PTA2 holds promise as a therapeutic agent in various clinical settings:

- Antithrombotic Therapy : Its ability to inhibit platelet aggregation positions PTA2 as a candidate for preventing thrombotic events in patients at risk for cardiovascular diseases.

- Respiratory Disorders : The capacity to modulate mucous secretion could make PTA2 useful in treating conditions such as asthma or chronic obstructive pulmonary disease (COPD), where airway constriction and excessive mucus production are problematic.

Propriétés

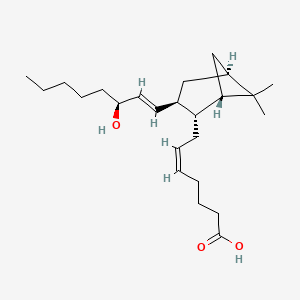

IUPAC Name |

(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20-,21+,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJIHGVLRDHSDV-BNAVIEMTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.